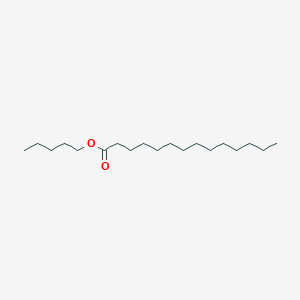

Pentyl myristate

Description

Structure

2D Structure

Properties

CAS No. |

10484-35-2 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

pentyl tetradecanoate |

InChI |

InChI=1S/C19H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-17-19(20)21-18-16-6-4-2/h3-18H2,1-2H3 |

InChI Key |

QPXYWTUZRZEUAK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCCC |

Other CAS No. |

10484-35-2 |

Origin of Product |

United States |

Synthesis Methodologies for Pentyl Myristate: Advancements and Optimization

Catalytic Esterification Strategies

Catalytic esterification is a foundational method for producing pentyl myristate. This approach relies on a catalyst to accelerate the reaction between myristic acid and pentanol (B124592). The strategies employed range from traditional acid catalysis to the use of advanced solid catalysts, each with distinct mechanistic pathways and process advantages.

Acid-Catalyzed Approaches (e.g., Fischer Esterification)

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orglibretexts.org In the context of this compound synthesis, myristic acid is heated with pentanol, typically with a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid serving as the catalyst. wikipedia.orgorganic-chemistry.org The reaction is reversible, meaning an equilibrium is established between the reactants (acid and alcohol) and the products (ester and water). athabascau.camasterorganicchemistry.com

To achieve a high yield of this compound, the equilibrium must be shifted toward the products. athabascau.ca This is commonly accomplished by using a large excess of one of the reactants, typically the less expensive alcohol (pentanol), or by continuously removing the water produced during the reaction. organic-chemistry.orgmasterorganicchemistry.com Methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the myristic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the pentanol molecule. organic-chemistry.orgyoutube.com This is followed by a series of proton transfers and the elimination of a water molecule to yield the final ester. masterorganicchemistry.com

Exploration of Heterogeneous and Homogeneous Catalysts

The choice of catalyst is critical in esterification and can be broadly categorized into homogeneous and heterogeneous systems. rsc.org

Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, such as liquid sulfuric acid or p-toluenesulfonic acid in the liquid reaction mixture. wikipedia.orgresearchgate.net While they are often highly active, a significant drawback is the difficulty in separating them from the reaction mixture post-synthesis, which can lead to corrosion issues and require costly purification steps. rasayanjournal.co.in

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction medium. wikipedia.org This category includes acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides. researchgate.netrasayanjournal.co.in The primary advantage of heterogeneous catalysts is their ease of separation from the product mixture through simple filtration, which allows for catalyst reuse and simplifies downstream processing. rsc.orgrasayanjournal.co.in This makes them a more environmentally friendly and economically viable option for industrial-scale production. rasayanjournal.co.in For instance, in the synthesis of similar esters, solid acid catalysts like Amberlyst-46 have been used effectively, demonstrating high selectivity and no environmental pollution. rasayanjournal.co.in However, heterogeneous reactions can sometimes be slower due to mass transfer limitations between the phases. rasayanjournal.co.in

Table 1: Comparison of Catalyst Types for Fatty Acid Esterification

| Feature | Homogeneous Catalysts (e.g., H₂SO₄) | Heterogeneous Catalysts (e.g., Amberlyst) |

|---|---|---|

| Phase | Same as reactants (liquid) | Different from reactants (solid) |

| Activity | Generally high | Can be lower due to mass transfer limits |

| Separation | Difficult, requires neutralization/distillation | Easy, by filtration |

| Reusability | Difficult to impossible | High potential for multiple cycles |

| Corrosion | High risk to equipment | Low risk |

| Environmental Impact | Generates acidic waste | More environmentally benign |

Reaction Kinetics and Mechanistic Studies

The kinetics of esterification reactions, such as the synthesis of this compound, are crucial for reactor design and process optimization. Studies on the esterification of myristic acid with various alcohols using catalysts like p-toluene sulphonic acid have shown that the reactions typically follow second-order reversible kinetics. researchgate.netresearchgate.net A pseudo-homogeneous model is often applied to describe the kinetic data. undip.ac.id

The reaction mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen on myristic acid by the acid catalyst. masterorganicchemistry.com

Nucleophilic attack of the alcohol (pentanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to release the ester product and regenerate the acid catalyst. youtube.com

The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Increasing the temperature and catalyst loading generally increases the reaction rate. researchgate.net Similarly, a higher molar ratio of alcohol to acid can enhance the equilibrium conversion. researchgate.net Kinetic models, such as the Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, are used to describe heterogeneous catalytic systems, with the LHHW model often providing the best fit, suggesting a surface-reaction-controlled process. nih.gov

Biocatalytic Synthesis of this compound

As an alternative to conventional chemical catalysis, biocatalysis using enzymes offers a "greener" and more specific route for ester synthesis. mdpi.com This method operates under milder reaction conditions, reducing energy consumption and minimizing the formation of by-products. mdpi.com

Enzyme Selection and Characterization for Esterification (e.g., Lipases)

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most widely used enzymes for the biocatalytic synthesis of esters like this compound. mdpi.com These enzymes are effective in non-aqueous environments and can catalyze the esterification of a wide range of fatty acids and alcohols. pan.olsztyn.pl

Several lipases have been identified as effective biocatalysts:

Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form, Novozym 435, CALB is a versatile and robust enzyme for ester synthesis. nih.gov It has shown high conversion rates for the esterification of myristic acid. nih.gov Studies on the synthesis of various flavor esters demonstrate CALB's effectiveness with different short-chain acids and alcohols. nih.gov In the enzymatic synthesis of L-ascorbyl myristate, Novozym 435 showed the highest catalytic activity compared to other lipases. fkit.hr

Candida rugosa Lipase (CRL): This lipase has also been successfully used for the synthesis of pentyl esters. nih.govnih.gov For example, in the biocatalytic synthesis of pentyl valerate (B167501), immobilized CRL achieved a maximum conversion of approximately 99%, a significant improvement over the 19% achieved with the free enzyme. nih.govnih.gov

Other Microbial Lipases: Lipases from sources like Aspergillus niger and Bacillus cereus have also been characterized for ester synthesis. scirp.orgakjournals.com For instance, a lipase from Staphylococcus epidermidis was used to produce isobutyl myristate from waste frying oil. nih.gov

The optimal temperature for lipase activity is generally between 30-70 °C. ulpgc.es For example, the optimal temperature for the hydrolytic activity of Candida antarctica lipase was found to be 35°C, while the immobilized lipase from Bacillus cereus showed optimal performance at 65 °C for isopropyl myristate synthesis. pan.olsztyn.plakjournals.com

Table 2: Performance of Selected Lipases in Ester Synthesis

| Lipase Source | Common Form | Substrates for Similar Esters | Optimal Conditions (Example) | Conversion Yield (Example) | Reference(s) |

|---|---|---|---|---|---|

| Candida antarctica | Immobilized (Novozym 435) | Myristic acid, Isopropanol (B130326) | 60 °C, solvent-free | 87.65% | nih.gov |

| Candida rugosa | Immobilized in organogels | Valeric acid, Pentanol | 37 °C, pH 7.0 | ~99% | nih.govnih.gov |

| Bacillus cereus | Immobilized on hydrogel | Myristic acid, Isopropanol | 65 °C, n-heptane | 66% (in 15h) | akjournals.com |

Immobilization Techniques for Enhanced Enzyme Stability and Reuse

For industrial applications, the cost-effectiveness of enzymatic processes heavily relies on the ability to reuse the biocatalyst. derpharmachemica.com Immobilization, the process of confining enzyme molecules to a solid support, is a key strategy to achieve this. researchgate.net Immobilization facilitates easy separation of the enzyme from the reaction medium, enhances its stability (thermal and operational), and allows for its reuse over multiple reaction cycles. mdpi.comderpharmachemica.com

Common immobilization techniques include:

Physical Adsorption: This method relies on weak interactions (e.g., van der Waals forces, hydrophobic interactions) to bind the enzyme to a support. researchgate.net Hydrophobic supports like Celite or microporous resins are often used. pan.olsztyn.plresearchgate.net Lipases immobilized on hydrophobic films have shown higher activity and stability compared to the free enzyme. acs.org

Entrapment: The enzyme is physically entrapped within the pores of a polymer matrix, such as calcium alginate gels or hydrogels. akjournals.commdpi.com For example, Candida rugosa lipase was successfully immobilized in microemulsion-based organogels for pentyl valerate synthesis and could be reused for 10 consecutive cycles. nih.govnih.gov A lipase from Bacillus cereus was immobilized on a hydrogel with approximately 94% binding capacity for isopropyl myristate synthesis. akjournals.com

Covalent Bonding: This involves the formation of strong covalent bonds between the enzyme and the support material, often using cross-linking agents like glutaraldehyde. researchgate.net This method typically results in very stable immobilization with minimal enzyme leaching. researchgate.net

The reusability of an immobilized lipase is a critical performance indicator. For instance, a hydrogel-bound lipase used for isopropyl myristate synthesis retained significant activity after 3 cycles. akjournals.com In another study, lipase immobilized on collagen fibers maintained 67% of its conversion yield after five cycles of use. researchgate.net The ability to effectively reuse the biocatalyst is essential for making enzymatic ester synthesis an economically competitive alternative to traditional chemical methods. mdpi.com

Process Optimization Parameters in Bioreactors

Optimizing the performance of bioreactors for this compound synthesis involves a multifaceted approach where process parameters such as temperature, pH, substrate concentration, and reaction time are carefully controlled to create the most favorable conditions for enzymatic activity and product formation. leadventgrp.comalicat.com The design of the bioreactor itself, including agitation and aeration systems, is also essential for maximizing yield and product quality. leadventgrp.com

The catalytic activity of enzymes is profoundly influenced by the temperature and pH of the reaction medium. mdpi.com Each enzyme exhibits maximum activity at an optimal temperature and pH. For lipases used in ester synthesis, deviations from these optimal conditions can lead to a significant decrease in reaction rate or even irreversible denaturation of the enzyme, rendering it inactive. mdpi.com

For instance, in the enzymatic synthesis of myristate esters, temperature plays a critical role. One study on the synthesis of isopropyl myristate found that the optimal temperature was 65°C. scispace.comresearchgate.net Temperatures below or above this point markedly reduced the formation of the ester, which can be attributed to either insufficient kinetic energy or thermal denaturation of the lipase. scispace.comresearchgate.netnih.gov Similarly, the pH of the substrate impacts the proton concentration, which can alter the enzyme's structure and growth rate. mdpi.com While specific optimal pH data for this compound is not detailed in the provided results, the principle remains that extreme pH levels, whether acidic or alkaline, can denature the enzyme. mdpi.com

Table 1: Effect of Temperature on Myristate Ester Synthesis

Illustrative data on the effect of reaction temperature on the yield of a myristate ester, based on findings for isopropyl myristate synthesis. scispace.comresearchgate.net

| Temperature (°C) | Relative Yield (%) |

|---|---|

| 55 | ~85 |

| 65 | 100 |

| 75 | ~90 |

The molar ratio of the substrates—in this case, myristic acid and pentanol—is a critical parameter in solvent-free enzymatic esterification. mdpi.com The ratio not only affects the reaction equilibrium but also defines the physicochemical properties of the reaction medium itself. researchgate.net According to Le Chatelier's principle, using an excess of one reactant, typically the alcohol, can shift the thermodynamic equilibrium toward the synthesis of the ester, thereby increasing the conversion of the limiting reactant (the fatty acid). researchgate.net

Studies on similar ester syntheses have demonstrated the importance of optimizing this ratio. For the synthesis of naringin (B1676962) oleate (B1233923), conversion increased as the molar ratio of oleic acid to naringin was raised, up to a ratio of 20:1. nih.gov Likewise, research on isopropyl myristate synthesis showed that varying the relative proportions of isopropanol and myristic acid significantly impacted the final concentration of the ester produced. researchgate.net However, an excessive amount of a substrate, particularly a short-chain alcohol, can sometimes lead to enzyme inhibition, making it crucial to identify the optimal balance. mdpi.com

Table 2: Effect of Substrate Molar Ratio on Isopropyl Myristate Synthesis

Data showing the impact of the molar ratio of isopropanol to myristic acid on the final product concentration after a 15-hour reaction. researchgate.net

| Molar Ratio (Isopropanol:Myristic Acid) | Isopropyl Myristate Concentration (mM) |

|---|---|

| 25:100 | ~28 |

| 50:100 | ~45 |

| 75:100 | ~58 |

| 100:100 | 66 |

| 100:75 | ~60 |

| 100:50 | ~48 |

| 100:25 | ~30 |

The choice of the reaction medium is a pivotal decision in the synthesis of this compound. Traditionally, organic solvents have been used to solubilize reactants and facilitate the reaction. mdpi.compreprints.org Lipase-catalyzed reactions are often carried out in hydrophobic solvents like n-alkanes (e.g., n-heptane), where some lipases show high activity. scispace.comnih.gov

However, to align with green chemistry principles and simplify downstream processing, there is a strong trend towards performing ester synthesis in solvent-free systems (SFS). mdpi.commdpi.com In SFS, the reaction medium consists solely of the substrates, which increases the volumetric productivity of the reactor and avoids the environmental and economic costs associated with solvent use and removal. mdpi.com The excess substrate, usually the alcohol, can also function as the solvent in these systems. researchgate.net The absence of solvents leads to more efficient molecular collisions and better atom economy. ijrpr.com While some high-viscosity esters may still require solvents, many researchers are increasingly opting for solvent-free media for a more sustainable process. mdpi.compreprints.org

The synthesis of this compound via enzymatic esterification is a time-dependent process. The reaction proceeds over time, with the concentration of the ester increasing until the system reaches thermodynamic equilibrium, at which point the net reaction rate becomes zero. scispace.comnih.gov Monitoring the reaction course is essential to determine the optimal time required to achieve maximum yield without unnecessarily extending the process, which would increase energy consumption and operational costs.

For example, in the synthesis of isopropyl myristate, the maximum product concentration of 66.0 mM was achieved after 15 hours of reaction time; extending the time to 18 hours did not result in a further increase in yield. scispace.comresearchgate.net Similarly, in another study, the synthesis of naringin oleate showed a rapid increase in conversion over the first 24 hours, after which the rate slowed considerably, indicating that the reaction was nearing completion. nih.gov

Table 3: Reaction Time Course for Isopropyl Myristate Synthesis

Progression of isopropyl myristate concentration over time at 65°C in n-heptane. researchgate.net

| Reaction Time (hours) | Isopropyl Myristate Concentration (mM) |

|---|---|

| 0 | 0 |

| 3 | ~25 |

| 6 | ~42 |

| 9 | ~55 |

| 12 | ~62 |

| 15 | 66 |

| 18 | ~66 |

Esterification is a reversible reaction that produces water as a by-product. scispace.com The accumulation of water in the reaction medium can shift the equilibrium back towards hydrolysis, where the ester is broken down into its constituent acid and alcohol, thereby reducing the final yield. mdpi.commdpi.com Therefore, controlling water activity (aw) and removing the water by-product are crucial strategies for maximizing ester production. cirad.fr

Several techniques are employed for water removal in bioreactors, including the use of molecular sieves, vacuum operation, or bubbling with dry nitrogen gas. mdpi.compreprints.org Molecular sieves are commonly chosen for this purpose. preprints.org However, their effect is not always straightforward. In a study on isopropyl myristate synthesis, the addition of molecular sieves to the reaction mixture unexpectedly caused a drastic decrease in ester formation. scispace.comresearchgate.netnih.gov This suggests that while excess water is detrimental, a certain amount of water is essential for maintaining the catalytic conformation and activity of the lipase enzyme. scispace.com

The enzymatic production of this compound is a prime example of the application of Green Chemistry principles to industrial synthesis. mdpi.comresearchgate.net Biocatalytic processes align with many of the twelve core principles of Green Chemistry, offering a more sustainable alternative to conventional chemical methods. e-bookshelf.de

Key alignments include:

Waste Prevention: The high selectivity of enzymes like lipases minimizes the formation of unwanted by-products, leading to higher purity and less waste compared to traditional acid or base-catalyzed reactions. e-bookshelf.demdpi.com

Atom Economy: Catalytic processes are inherently more atom-economical than those using stoichiometric reagents. Enzymes, as natural catalysts, facilitate the conversion of substrates to products with high efficiency. bdu.ac.in

Use of Catalysis: Enzymes are highly efficient and specific catalysts that can be reused, particularly when immobilized. e-bookshelf.debdu.ac.in This reduces the amount of catalyst needed and the waste generated.

Use of Renewable Feedstocks: The substrates for this compound, myristic acid (a fatty acid) and pentanol (an alcohol), can be derived from renewable biological sources. bdu.ac.in

Reduced Energy Requirements: Enzymatic reactions are conducted under mild conditions, typically at low temperatures and atmospheric pressure, which significantly reduces the energy consumption of the process compared to energy-intensive chemical syntheses. mdpi.compreprints.orgmdpi.com

Safer Solvents and Auxiliaries: The trend towards solvent-free systems in biocatalysis eliminates the need for volatile and often hazardous organic solvents, reducing environmental pollution and health risks. mdpi.comijrpr.com

By leveraging biocatalysis, the synthesis of this compound can be designed as an environmentally benign process that is both efficient and sustainable. e-bookshelf.de

Reactor Configuration and Scale-Up Considerations

Historically, batch reactors have been common for ester synthesis due to their versatility. mdpi.com However, the drive for more efficient, continuous, and sustainable processes has led to the investigation and implementation of alternative reactor designs, such as packed-bed reactors (PBRs) and microreactors. mdpi.comtaylors.edu.myijoer.com The transition from a small-scale setup to a large industrial plant, known as scale-up, presents significant chemical engineering challenges. wustl.edu A successful scale-up ensures that the performance achieved in the laboratory can be replicated on a commercial scale, maintaining product quality and process stability. rsc.org

For enzymatic esterifications, packed-bed reactors are a preferred option, offering advantages in terms of conversion and productivity. mdpi.com In a study on the continuous synthesis of a similar emollient ester, isopropyl myristate, a fixed-bed bioreactor was employed. ijoer.com The reactor, a jacketed glass column, was packed with an immobilized lipase catalyst. ijoer.com Key operational parameters such as flow direction (up-flow vs. down-flow) and space time were evaluated to optimize performance, with down-flow operation showing greater stability and less bubble formation. ijoer.com Such studies highlight the importance of reactor hydrodynamics in maintaining stable, long-term operation.

The table below summarizes findings for the continuous synthesis of isopropyl myristate in a packed-bed reactor, which provides a relevant model for this compound production.

Table 1: Operational Parameters for Continuous Isopropyl Myristate Synthesis in a Packed-Bed Reactor | Parameter | Value/Condition | Observation | Source | | :--- | :--- | :--- | :--- | | Reactor Type | Jacketed Glass Column (Fixed-Bed) | Allowed for continuous operation and temperature control. | ijoer.com | | Catalyst | Immobilized Candida antarctica lipase | 4.3 g packed into the reactor. | ijoer.com | | Temperature | 50 °C | Optimal temperature for the activity of the chosen lipase. ijoer.com | | Flow Direction | Down-flow vs. Up-flow | Down-flow resulted in higher stability and less pressure drop. ijoer.com | | Space Time | 5 hours | A mean esterification yield of 55% was achieved. | ijoer.com | | Water Removal | Molecular Sieve Column | Adding a water extraction column significantly improved conversion. ijoer.com |

A significant advancement in chemical processing is the use of microreactors, which offer exceptionally high surface-to-volume ratios. wustl.edu This characteristic dramatically enhances mass and heat transfer, allowing for precise control over reaction conditions and potentially higher yields and selectivity. taylors.edu.mywustl.edu The challenge with microreactors lies in increasing production volume. Instead of traditional "vertical" scale-up, where reactor dimensions are increased, microreactors utilize a "horizontal" scale-up strategy, often termed "numbering-up" or "scaling-out". taylors.edu.mywustl.edu This involves operating multiple identical microreactors in parallel to achieve the desired production rate. wustl.edu This approach ensures that the optimized reaction conditions established in a single unit are maintained across the entire production system, minimizing the risks associated with traditional scale-up. taylors.edu.mywustl.edu

The concept of numbering-up is demonstrated in the design and testing of microreactors for the production of another fine chemical ester, showing a significant increase in production rate as the number of channels and reactors increases.

Table 2: Example of Microreactor Scale-Up by "Numbering-Up"

| Reactor Configuration | Number of Channels | Key Characteristic | Impact on Production | Source |

|---|---|---|---|---|

| Prototype 1 | 1 (Single Channel) | Base-line performance evaluation. | Low flow rate. | taylors.edu.my |

| Prototype 2 | 10 (Multi-Channel) | Increased channel density in a single block. | Significantly increased product flow rate. | taylors.edu.my |

| Prototype 3 | 20 (Multi-Channel) | Further increase in channel density. | Higher production rate compared to 10 channels. | taylors.edu.my |

| Pilot System | 3 Parallel Reactors (20 Channels Each) | Scale-out by multiplying the number of reactors. | Achieved a production volume of 0.450E-3 m³ after 180s. taylors.edu.my |

When scaling up any reactor system, whether it is a packed-bed or a microreactor array, ensuring uniform flow distribution to each channel or tube is critical for success. wustl.edu For exothermic reactions, insufficient heat removal during scale-up can lead to temperature gradients and parametric sensitivity, potentially causing unstable reactor operation. rsc.org Therefore, model-based scale-up and reactor design are increasingly employed. rsc.org By developing a robust model that accounts for heat and mass transfer, engineers can simulate performance under different conditions and design optimized reactors with features like multi-injection points or adapted channel geometries to manage the local rate of heat generation. rsc.org

Advanced Spectroscopic and Analytical Characterization of Pentyl Myristate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the detailed characterization of pentyl myristate, offering non-destructive and highly specific information about its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms. Key signals include a triplet corresponding to the terminal methyl group of the pentyl chain and another for the methyl group of the myristate chain. Multiplets for the various methylene (B1212753) groups within both the pentyl and myristate chains are also observed. The methylene group adjacent to the ester oxygen in the pentyl chain typically appears as a distinct triplet at a downfield chemical shift due to the deshielding effect of the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. googleapis.com The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. Other key signals correspond to the carbon of the methylene group attached to the ester oxygen, the various methylene carbons along both alkyl chains, and the terminal methyl carbons.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the pentyl and myristate chains.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's chemical shift to its corresponding carbon. hmdb.cahmdb.cadrugbank.com

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection between the pentyl group and the myristate carbonyl group through the ester linkage. mdpi.com

Table 1: Representative NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~174 |

| O-CH ₂ (Pentyl) | Triplet, ~4.05 | ~64 |

| C=O-CH ₂ (Myristate) | Triplet, ~2.28 | ~34 |

| -(CH ₂)n- (Myristate) | Multiplet, ~1.25 | ~22-32 |

| -(CH ₂)n- (Pentyl) | Multiplet, ~1.3-1.6 | ~22-28 |

| -CH ₃ (Myristate) | Triplet, ~0.88 | ~14 |

| -CH ₃ (Pentyl) | Triplet, ~0.90 | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. savemyexams.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) equal to its molecular weight. However, the molecular ion of long-chain esters can be weak or absent.

The fragmentation of this compound upon ionization provides a characteristic fingerprint. nih.gov Common fragmentation pathways for esters include:

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain, leading to the formation of a protonated carboxylic acid fragment and the elimination of an alkene. For this compound, this would result in a prominent peak corresponding to myristic acid.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This can result in the loss of the pentoxy group ([M-OR]⁺) or the pentyl group.

Cleavage of the Alkyl Chains: Fragmentation along the pentyl and myristate hydrocarbon chains will produce a series of smaller fragment ions separated by 14 Da (corresponding to CH₂ groups).

The presence of isotopes, such as ¹³C, can give rise to a small M+1 peak in the mass spectrum. savemyexams.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. metrohm.comthermofisher.com Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules, often providing complementary information. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing around 1740 cm⁻¹. Other key absorptions include:

C-O Stretching: A strong band in the region of 1250-1150 cm⁻¹ is characteristic of the C-O single bond stretch of the ester.

C-H Stretching: Multiple bands in the 3000-2850 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the alkyl chains.

C-H Bending: Vibrations corresponding to the bending of C-H bonds are observed in the 1470-1370 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net The Raman spectrum of this compound would show:

C-H Stretching: Strong signals in the 3000-2800 cm⁻¹ range corresponding to the C-H stretching modes of the alkyl chains.

CH₂ Bending (Twisting and Wagging): A series of bands in the 1300-1200 cm⁻¹ region.

C-C Stretching: Skeletal vibrations of the carbon backbone appear in the 1150-1000 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of the ester functional group and the long hydrocarbon chains. rsc.org

X-ray based techniques, such as X-ray diffraction (XRD), can provide information about the solid-state structure and crystalline arrangement of this compound. mdpi.com While this compound is a liquid at room temperature, it will crystallize at lower temperatures. XRD analysis of the crystalline solid can reveal details about its crystal lattice, molecular packing, and polymorphism. researchgate.net

Synchrotron X-ray techniques offer significantly higher resolution and intensity compared to conventional laboratory X-ray sources, enabling more detailed structural analysis. capes.gov.br These advanced methods can be used to study the phase behavior of this compound under different conditions of temperature and pressure. Surface X-ray diffraction could potentially be used to study the arrangement of this compound molecules at interfaces. nih.govrsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.govwikipedia.org As a stable, closed-shell molecule, pure this compound does not have any unpaired electrons and is therefore EPR silent.

However, EPR spectroscopy could be employed to study this compound in specific contexts, such as:

Free Radical Studies: If this compound is subjected to conditions that induce radical formation (e.g., high-energy radiation or reaction with radical initiators), EPR would be an essential tool for detecting and characterizing the resulting radical species. libretexts.orgbruker.com

Spin Labeling: A stable radical (spin label) could be chemically attached to the this compound molecule. EPR analysis of the spin-labeled molecule could then provide information about the local environment and dynamics of the molecule.

Chromatographic Separation and Quantification Methods

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of this compound from complex mixtures. ijpsjournal.com The choice of chromatographic method depends on the nature of the sample matrix and the analytical goals.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column walls.

Separation: A non-polar or mid-polar capillary column is typically used for the separation of fatty acid esters like this compound. The retention time of this compound will depend on its boiling point and its interaction with the stationary phase.

Quantification: When coupled with a flame ionization detector (FID), GC provides excellent quantification of this compound. The area of the chromatographic peak is directly proportional to the amount of the compound present. For identification, GC can be coupled with a mass spectrometer (GC-MS), which provides both retention time and mass spectral data. embrapa.br

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound, particularly for samples that are not suitable for GC or when derivatization is to be avoided. waters.comacs.org

Separation: Reversed-phase HPLC is the most common mode for separating esters. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This compound, being a non-polar molecule, will be well-retained on the column and can be separated from more polar components.

Quantification: A UV detector can be used for quantification if the analyte has a chromophore, although esters like this compound have weak UV absorbance at low wavelengths. More universal detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) are often preferred for the quantification of non-chromophoric compounds like this compound. HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity for both quantification and identification. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detector | Application |

| Gas Chromatography (GC) | Non-polar (e.g., 5% phenyl polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Quantification, Identification |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water gradient | ELSD, CAD, MS | Separation from non-volatile matrices, Quantification |

Gas Chromatography (GC) with Various Detection Systems (e.g., GC-MS for purity and compositional analysis)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a cornerstone technique for the analysis of this compound, offering high-resolution separation and definitive identification. This method is exceptionally suited for assessing the purity of synthesized this compound and for its quantification in complex matrices. mdpi.com

The analysis typically involves injecting a volatilized sample into a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. For fatty acid esters like this compound, a non-polar or mid-polar stationary phase is common. A typical column used is a TG-5MS or equivalent, which consists of 5% diphenyl and 95% dimethyl polysiloxane. nih.gov

The temperature program is a critical parameter that is optimized to achieve baseline separation of this compound from potential impurities, such as residual starting materials (myristic acid and pentanol) or by-products. A representative temperature program might begin at a lower temperature, for instance, 50-80°C, hold for a few minutes, and then ramp at a controlled rate (e.g., 5-10°C per minute) to a final temperature around 250-300°C. nih.govijpsonline.com Helium is commonly used as the carrier gas due to its inertness. nih.gov

Following separation in the GC column, the analyte enters the mass spectrometer. The MS detector ionizes the this compound molecules, typically using electron impact (EI) ionization, and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries like the National Institute of Standard and Technology (NIST). ijpsonline.com This is crucial for confirming the compound's identity and assessing its purity. mdpi.com

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | TG-5MS (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | nih.gov |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) | nih.gov |

| Injection Mode | Split (e.g., 1:10 ratio) | peerj.com |

| Temperature Program | Initial 80°C, ramp 5°C/min to 230°C, hold, ramp 3°C/min to 280°C | ijpsonline.com |

| Detector | Mass Spectrometer (MS) | mdpi.com |

| Ionization Mode | Electron Impact (EI) | oatext.com |

| Mass Scan Range | 50-1000 m/z | ijpsonline.com |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) provides a powerful alternative to GC, particularly for samples that are thermally labile or not easily volatilized. aocs.org Developing and validating an HPLC method for this compound requires careful optimization of its chromatographic conditions and rigorous testing of its performance. researchgate.net

Mobile Phase and Stationary Phase Optimization

The separation of this compound is typically achieved using reversed-phase HPLC (RP-HPLC). separationmethods.com In this mode, the stationary phase is non-polar, while the mobile phase is polar.

Stationary Phase: The most common choice for the separation of fatty acid esters is an octadecylsilane (B103800) (C18) bonded silica (B1680970) column. hplc.eums-editions.cl These columns provide excellent hydrophobicity to retain the non-polar this compound. Other alkyl-bonded phases, such as C8 or even C5 (pentyl), could also be considered. separationmethods.com

Mobile Phase: A mobile phase consisting of a mixture of an organic solvent and water is used. Acetonitrile and methanol (B129727) are the most common organic modifiers. separationmethods.com The composition of the mobile phase is optimized to achieve the desired retention time and resolution. An isocratic elution (constant mobile phase composition) with a high percentage of organic solvent, such as 80:20 or 90:10 acetonitrile/water, is often a starting point. gerli.com For more complex samples, a gradient elution, where the solvent composition is changed over time, may be necessary to separate all components effectively. scielo.brplos.org

Detection Modalities (e.g., UV-Vis Spectroscopy, Mass Spectrometry Coupling)

The choice of detector is critical for the analysis of this compound, as it lacks a strong chromophore (a part of a molecule responsible for its color by absorbing light).

UV-Vis Spectroscopy: Direct detection using a UV-Vis detector is challenging. While detection at very low wavelengths (around 200-205 nm) is sometimes possible for the ester carbonyl group, sensitivity and specificity are often poor due to solvent absorbance. ms-editions.clscielo.br A common strategy to overcome this is derivatization, where the ester is converted into a derivative with a high UV absorbance, such as a phenacyl ester, allowing for sensitive detection at a more specific wavelength like 242 nm or 254 nm. aocs.orggerli.com

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer is a highly specific and sensitive detection method that does not require the analyte to have a chromophore. aocs.orgijrpr.com Using an interface like electrospray ionization (ESI), the eluting compound is ionized and then identified by its mass-to-charge ratio, providing both quantitative data and structural confirmation. aocs.org

Other Detectors: An Evaporative Light Scattering Detector (ELSD) is another viable option. An ELSD can detect any analyte that is less volatile than the mobile phase, making it suitable for non-UV-absorbing compounds like this compound. jst.go.jp

Method Validation Parameters (Specificity, Linearity, Precision, Accuracy, Robustness, LOD, LOQ)

Once an HPLC method is developed, it must be validated to ensure it is reliable and suitable for its intended purpose. researchgate.netms-editions.cl The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interfering peaks at the retention time of this compound in a blank or placebo sample. who.int

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be >0.999. oatext.com

Precision: Assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD), which should typically be less than 2-7%. oatext.complos.org

Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of pure this compound is added to a sample matrix. The recovery should fall within an acceptable range, commonly 90-110%. oatext.com

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. researchgate.net These are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. oatext.comresearchgate.net

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | > 0.998 | plos.org |

| Accuracy (% Recovery) | 90% - 110% | oatext.com |

| Precision (% RSD) | < 7% | oatext.com |

| LOD | Calculated as 3.3 * (σ/S) | researchgate.net |

| LOQ | Calculated as 10 * (σ/S) | researchgate.net |

σ = standard deviation of the response; S = slope of the calibration curve.

Thermal and Thermophysical Analysis

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the phase transition behavior of this compound. akjournals.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can precisely determine the temperatures and enthalpies of melting and crystallization. plos.org This information is particularly valuable for applications where this compound is used as a phase change material (PCM) for thermal energy storage. mdpi.com

During a DSC analysis, a sample of this compound is subjected to a controlled temperature program, typically involving a heating and a cooling cycle.

Heating Cycle: As the temperature increases, an endothermic peak is observed on the DSC thermogram. The onset temperature of this peak is taken as the melting temperature (Tₘ), and the area under the peak corresponds to the latent heat of fusion (ΔH_fusion). For fatty esters, the melting temperature is influenced by the length of both the fatty acid and alcohol chains. mdpi.comavantiresearch.com

Cooling Cycle: Upon cooling, an exothermic peak appears, corresponding to the crystallization of the material. The onset of this peak represents the crystallization temperature (T_c). Fatty acid esters often exhibit supercooling, where crystallization occurs at a temperature significantly below the melting point. mdpi.com The degree of supercooling is an important characteristic, with lower values being generally desirable for PCM applications. Studies on this compound have shown supercooling values of less than 8°C. mdpi.com

The enthalpy of fusion for this compound has been reported to be over 150 J/g, confirming its suitability as a phase change material. mdpi.com

| Thermal Property | Observation | Reference |

|---|---|---|

| Phase Transition | Endothermic (melting) and exothermic (crystallization) peaks observed. | mdpi.com |

| Latent Heat of Fusion (ΔH_fusion) | > 150 J/g | mdpi.com |

| Supercooling (Tₘ - T_c) | < 8 °C | mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of materials by measuring changes in mass as a function of temperature. wikipedia.orgopenaccessjournals.com This analysis provides crucial information on decomposition temperatures, which is vital for determining the upper-temperature limit for the application of a material. wikipedia.orginfinitiaresearch.com In a typical TGA experiment, a small sample is placed in a crucible and heated at a controlled rate in a specific atmosphere, while its mass is continuously monitored. openaccessjournals.com The resulting data, often plotted as a thermogram, reveals the temperatures at which significant mass loss occurs due to decomposition or other thermal events. openaccessjournals.com

For fatty acid esters like this compound, TGA is instrumental in evaluating their suitability as phase change materials (PCMs). mdpi.com Research on various fatty esters has demonstrated that their thermal stability is influenced by the length of their aliphatic chains, with longer chains generally exhibiting higher thermal resistance. researchgate.net Studies on a series of methyl, pentyl, and decyl esters have utilized TGA to determine their degradation temperature intervals. mdpi.com While specific TGA data for this compound is often presented in the context of broader studies on fatty acid esters, the general findings indicate that these esters possess good thermal stability for low-medium temperature applications. mdpi.comresearchgate.net For instance, the decomposition of similar oils under an inert atmosphere typically occurs in a single stage at temperatures between 300 and 500 °C. mdpi.com

Table 1: General Thermal Properties of Fatty Acid Esters from TGA This table presents a generalized summary based on findings for various fatty acid esters, including pentyl esters.

| Property | Description | Typical Value Range |

| Decomposition Onset Temperature | The temperature at which significant mass loss begins. | Varies, but generally above 200 °C for many esters. wikipedia.org |

| Degradation Temperature Interval | The temperature range over which the material decomposes. | For similar oils, this can be between 300-500 °C. mdpi.com |

| Residue at High Temperature | The percentage of mass remaining at the end of the analysis. | Dependent on the specific ester and atmosphere. |

Investigations of Enthalpies of Fusion and Supercooling Phenomena

Differential Scanning Calorimetry (DSC) is the primary technique for investigating the enthalpies of fusion and supercooling in materials like this compound. The enthalpy of fusion, or latent heat, is a critical parameter for thermal energy storage applications, as it represents the amount of energy a material can absorb or release during its phase transition. researchgate.net

Studies on a series of fatty acid esters, including pentyl esters, have shown that they generally possess high enthalpies of fusion, often above 150 J/g. mdpi.com However, within this series, pentyl esters have been observed to exhibit the lowest enthalpies of fusion compared to their methyl and decyl counterparts. mdpi.com This phenomenon is potentially attributed to the "odd-even effect," where the odd number of carbon atoms in the pentyl chain leads to a less symmetrical crystal lattice structure. mdpi.comresearchgate.net

Supercooling is another important characteristic, referring to the process where a liquid cools below its freezing point without solidifying. For PCMs, significant supercooling is undesirable. Research indicates that fatty acid esters, including pentyl esters, exhibit relatively low supercooling, often not exceeding 8-10 °C. mdpi.com

Table 2: Enthalpy and Supercooling Data for Pentyl Esters This table summarizes typical findings for pentyl esters as a class of materials.

| Thermal Property | Description | Reported Values for Pentyl Esters |

| Enthalpy of Fusion (ΔH) | The heat absorbed during melting. | > 150 J/g mdpi.com |

| Supercooling | The difference between melting and crystallization temperatures. | < 10 °C mdpi.com |

Other Advanced Characterization Modalities

Dynamic Light Scattering (DLS) is a non-destructive technique used to measure the size and size distribution of molecules and particles in a solution. unchainedlabs.com It works by analyzing the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly. unchainedlabs.com DLS is particularly effective for analyzing submicron particles and can detect the presence of aggregates. unchainedlabs.comhoriba.com

In the context of this compound, DLS can be employed to characterize the size of any aggregates or micelles that may form in solution. This is relevant for understanding its behavior in various formulations and emulsions. scispace.com The technique provides the hydrodynamic diameter of the particles, which represents the size of a spherical particle that diffuses at the same rate as the analyte. anton-paar.com

Table 3: Principles of Dynamic Light Scattering (DLS)

| Parameter | Description |

| Measurement Principle | Measures fluctuations in scattered light intensity caused by particle diffusion. unchainedlabs.com |

| Primary Output | Hydrodynamic diameter and polydispersity index (PDI). anton-paar.com |

| Size Range | Typically from 0.3 nm to 1000 nm. unchainedlabs.com |

| Key Application | Determination of particle size, size distribution, and aggregation state. wyatt.com |

Surface Plasmon Resonance (SPR) spectroscopy is a highly sensitive, label-free optical technique for monitoring molecular interactions in real-time. washington.eduisbg.fr It measures changes in the refractive index at the surface of a metallic film, which are proportional to the mass of molecules binding to or dissociating from the surface. washington.edu The technique relies on the excitation of surface plasmons—collective oscillations of electrons at a metal-dielectric interface—by p-polarized light under conditions of total internal reflection. washington.edusprpages.nl

While direct applications of SPR for this compound are not extensively documented, the technique is broadly applicable to studying the interactions of various molecules, including lipids and esters, with surfaces. isbg.fr For instance, SPR could be used to investigate the adsorption of this compound onto different sensor surfaces or its interaction with other biomolecules in a label-free manner. avantes.comazom.com

Table 4: Overview of Surface Plasmon Resonance (SPR) Spectroscopy

| Feature | Description |

| Detection Principle | Measures changes in refractive index at a metal surface due to molecular adsorption/desorption. washington.edu |

| Key Advantages | Label-free, real-time detection, high sensitivity. washington.edu |

| Primary Applications | Studying binding kinetics (k_on, k_off), affinity (K_D), and concentration. isbg.fr |

| Applicable Molecules | Proteins, nucleic acids, lipids, small molecules. isbg.fr |

Capillary Electrophoresis (CE) is a powerful analytical separation technique that separates ions based on their electrophoretic mobility in an applied electric field. libretexts.org The separation is influenced by the molecule's charge, size, and the viscosity of the buffer solution. libretexts.org CE is known for its high separation efficiency, rapid analysis time, and low consumption of samples and reagents. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE), allow for the analysis of a wide range of molecules. libretexts.orgnih.gov

For a neutral compound like this compound, direct analysis by CZE would be challenging as it lacks charge. However, it could potentially be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where surfactants are added to the buffer to form micelles, allowing for the separation of neutral analytes. While specific methods for this compound are not detailed in the available literature, CE remains a versatile technique for the analysis of related compounds in complex mixtures. mdpi.com

Table 5: Fundamentals of Capillary Electrophoresis (CE)

| Aspect | Description |

| Separation Principle | Differential migration of charged species in an electric field. libretexts.org |

| Key Features | High efficiency, fast analysis, low sample volume. nih.gov |

| Common Modes | Capillary Zone Electrophoresis (CZE), Capillary Gel Electrophoresis (CGE), Micellar Electrokinetic Chromatography (MEKC). nih.gov |

| Detection | Often UV-Vis absorbance or laser-induced fluorescence. nih.gov |

In situ and operando spectroscopy are advanced methodologies that allow for the characterization of materials under actual reaction or operating conditions. frontiersin.orgnih.gov In situ refers to measurements performed during a process, while operando spectroscopy takes it a step further by simultaneously measuring the material's performance (e.g., catalytic activity). researchgate.net These techniques provide dynamic information about structural changes, intermediate species, and reaction mechanisms that would be missed by conventional pre- and post-reaction analyses. frontiersin.orguu.nl

In the context of this compound, particularly if used in applications involving chemical reactions or dynamic phase transitions, in situ techniques like vibrational spectroscopy (Raman, IR) could monitor molecular changes as they happen. frontiersin.org For example, in situ spectroscopy could track the crystallization process or the thermal degradation of this compound in real-time, providing a deeper understanding of its behavior under operational stress. These methods bridge the gap between laboratory-scale research and real-world applications by providing insights into the material's active state. nih.govresearchgate.net

Table 6: Principles of In Situ and Operando Spectroscopy

| Term | Definition | Goal |

| In Situ Spectroscopy | Characterization of a material under relevant reaction conditions. nih.gov | To observe the state of the material during a process. |

| Operando Spectroscopy | In situ characterization combined with simultaneous measurement of the material's activity or performance. researchgate.net | To establish direct structure-activity relationships. researchgate.net |

Multidimensional Mapping Techniques for Spatial Property Evaluation

The evaluation of the spatial distribution and local properties of this compound within complex matrices is critical for understanding its function and performance in various applications, such as in cosmetic formulations, emulsions, and advanced materials. Multidimensional mapping techniques provide the ability to move beyond bulk characterization and generate high-resolution images that correlate chemical composition with spatial coordinates. These methods are indispensable for visualizing the heterogeneity of a sample, identifying the location of specific components, and understanding interfacial phenomena. Advanced spectroscopic techniques such as Raman chemical mapping, Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR), and Optical Photothermal Infrared (O-PTIR) Spectroscopy are at the forefront of this analytical field.

While extensive research focusing specifically on the multidimensional mapping of this compound is limited, the principles and applications of these techniques have been well-established for closely related fatty acid esters and lipids. nih.govnih.govbruker.com This body of work provides a strong foundation for outlining their applicability to the detailed spatial characterization of this compound. The key to these mapping techniques is the identification of characteristic vibrational frequencies associated with the molecule's functional groups, particularly the ester carbonyl (C=O) and alkane (C-H) moieties.

Table 1: Key Vibrational Bands for Spectroscopic Mapping of Myristate Esters

| Functional Group | Vibration Type | Technique | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|---|

| Ester Carbonyl | ν(C=O) Stretch | IR / O-PTIR | ~1740 - 1760 | bruker.comacs.org |

| Ester Carbonyl | ν(C=O) Stretch | Raman | ~1729 - 1750 | nih.govmdpi.com |

| C-O | ν(C-O) Stretch | IR / O-PTIR | ~1100 - 1250 | researchgate.netmanchester.ac.uk |

| Methylene | δ(CH₂) Scissoring | Raman | ~1440 - 1470 | nih.govnih.gov |

| Methylene | δ(CH₂) Twisting | Raman | ~1304 | mdpi.com |

| C=C (if present) | ν(C=C) Stretch | Raman | ~1655 | mdpi.com |

Note: ν = stretching, δ = bending/deformation. The exact position of a peak can be influenced by the molecule's physical state and local chemical environment.

Raman Chemical Mapping

Raman spectroscopy is a non-destructive technique that provides a chemical fingerprint of a sample based on the inelastic scattering of monochromatic light. acs.org By integrating a Raman spectrometer with a confocal microscope and a motorized stage, it is possible to acquire thousands of Raman spectra from a defined area of a sample. researchgate.net A chemical map is then generated by plotting the intensity of a characteristic Raman band at each spatial coordinate, revealing the distribution of the corresponding chemical component. mdpi.comresearchgate.net

For this compound, Raman mapping can effectively visualize its distribution by targeting the intense carbonyl (C=O) stretching band found between 1729 and 1748 cm⁻¹ for fatty acid esters, or the various CH₂ deformation bands. nih.gov Studies on other fatty acid esters have successfully used Raman mapping to visualize their distribution in complex systems. For instance, the technique has been used to map the distribution of oil and other moieties in barrier coatings on paper and to track fatty acid metabolism within single cells. mdpi.commdpi.com In the context of this compound, this could be applied to determine its uniformity in a cream, its location at the oil-water interface of an emulsion, or its phase separation in a polymer blend. The spatial resolution is typically in the range of 200 nm to 1 µm, limited by optical diffraction. mdpi.com

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR)

AFM-IR is a photothermal technique that merges the nanoscale spatial resolution of atomic force microscopy (AFM) with the chemical specificity of infrared spectroscopy. bruker.comresearchgate.net The technique uses a pulsed, tunable IR laser to illuminate the sample. When the laser wavelength matches a vibrational mode of the sample, the absorbed energy causes rapid, localized thermal expansion, which is detected by the sharp AFM tip in contact with the surface. manchester.ac.uk By scanning the tip across the sample while keeping the laser fixed at a specific wavelength (e.g., that of the ester carbonyl band), a chemical map with nanoscale resolution can be generated. bruker.com

This method overcomes the optical diffraction limit of conventional IR spectroscopy, achieving spatial resolution down to 10-30 nm. bruker.comacs.org Research on polymer nanoparticles has demonstrated the ability of AFM-IR to map the ester carbonyl band at 1760 cm⁻¹, clearly distinguishing a polylactide (PLA) core from its surrounding shell. bruker.com This capability is directly translatable to the analysis of this compound, allowing for the visualization of its distribution in nanostructured materials, thin films, or at subcellular levels with unprecedented detail. acs.org Furthermore, AFM-IR can simultaneously acquire data on mechanical properties (like stiffness) and topography, providing a multidimensional understanding of the sample. researchgate.net

Optical Photothermal Infrared (O-PTIR) Spectroscopy

O-PTIR is another technique that bypasses the IR diffraction limit, offering chemical imaging with sub-micron spatial resolution (~400-500 nm). acs.orgnih.govresearchgate.net It works by using a visible laser to probe the photothermal response induced by a pulsed, tunable IR laser. bu.edu This approach allows for the analysis of samples in their native, hydrated state, which is a significant advantage for biological or emulsion-based systems. acs.org

Studies have shown that O-PTIR can successfully map the distribution of lipids in living tissues and embryos by creating single-frequency IR maps at wavenumbers corresponding to ester groups, such as 1740 cm⁻¹ or 1750 cm⁻¹. acs.orgnih.gov This demonstrates its potential for the spatiotemporal analysis of this compound in dynamic systems, such as tracking its absorption into skin layers or its stability in an emulsion over time, without the need for labels or extensive sample preparation. photothermal.com

Table 2: Interactive Comparison of Multidimensional Mapping Techniques

Click to view a comparison of advanced mapping techniques applicable to this compound.

| Feature | Raman Mapping | AFM-IR | O-PTIR Spectroscopy |

| Principle | Inelastic scattering of monochromatic light (photons). acs.org | Photothermal expansion detected by an AFM tip. manchester.ac.uk | Photothermal response detected by a visible probe laser. bu.edu |

| Spatial Resolution | ~200 nm - 1 µm (Diffraction-limited). mdpi.com | <10 nm - 100 nm (Tip-limited). bruker.comelettra.eu | ~400 - 500 nm (Sub-diffraction). nih.govresearchgate.net |

| Information Provided | Chemical composition, crystallinity, molecular orientation. | Chemical composition, topography, mechanical properties (stiffness, adhesion). researchgate.net | Chemical composition (FTIR-like spectra). acs.org |

| Sample Environment | Ambient air, liquid (water signal can interfere). | Typically dry. Contact mode can be challenging for very soft samples. bruker.com | Can be used on hydrated, living systems. acs.orgnih.gov |

| Key Advantage | Non-contact, highly specific chemical fingerprinting. | Highest spatial resolution chemical imaging. acs.org | High-resolution imaging of hydrated/living samples without labels. photothermal.com |

| Primary Target Band for this compound | ν(C=O) at ~1729-1750 cm⁻¹. nih.govmdpi.com | ν(C=O) at ~1760 cm⁻¹. bruker.com | ν(C=O) at ~1740-1750 cm⁻¹. acs.orgnih.gov |

Computational Studies and Molecular Modeling of Pentyl Myristate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pjoes.comscience.gov It is widely applied to calculate the structural, electronic, and spectroscopic properties of molecules with a high degree of accuracy. acgpubs.org For fatty acid esters like pentyl myristate, DFT can elucidate fundamental characteristics that govern their chemical behavior. preprints.orgresearchgate.net

Geometrical Parameter Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy state. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. Studies on similar fatty acid esters, such as ethyl myristate, have been performed using DFT methods like B3LYP with the 6-31G* basis set to determine these parameters. preprints.org The resulting optimized geometry represents the most probable conformation of the molecule in the gas phase.

The structure of this compound consists of a long, flexible 14-carbon chain from the myristic acid portion and a five-carbon pentyl chain, connected by an ester group. Due to the flexibility of the alkyl chains, multiple conformations can exist. Conformational analysis, often done by systematically rotating dihedral angles, helps identify the lowest energy conformers. For long-chain esters, the trans (all-anti) conformation of the alkyl chain is generally the most stable. rsc.org

Table 1: Representative Optimized Geometrical Parameters for the Ester Group (Based on similar fatty acid ester studies) This table presents typical bond lengths and angles for the core ester functional group as predicted by DFT calculations on analogous molecules.

| Parameter | Type | Typical Calculated Value |

| C=O | Bond Length | ~1.21 Å |

| C-O (Ester) | Bond Length | ~1.35 Å |

| O-C (Alkyl) | Bond Length | ~1.45 Å |

| C-C (Adjacent to C=O) | Bond Length | ~1.53 Å |

| O=C-O | Bond Angle | ~124° |

| C-O-C | Bond Angle | ~117° |

| O=C-C | Bond Angle | ~125° |

| Data derived from methodologies described in studies on similar esters. preprints.orgmdpi.com |

Electronic Structure Analysis (e.g., Molecular Orbitals, Electrostatic Potential Surfaces, Charge Distribution)

Electronic structure analysis provides deep insights into the reactivity and intermolecular interactions of a molecule. Key aspects include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. preprints.org For fatty acid esters, the HOMO-LUMO gap tends to decrease slightly as the carbon chain length increases. preprints.org

Electrostatic Potential (ESP) Surfaces: An ESP map illustrates the charge distribution on the molecular surface. sapub.org For an ester like this compound, these maps typically show a region of negative potential (usually colored red) around the electronegative carbonyl oxygen atom (C=O), indicating its susceptibility to electrophilic attack. preprints.org The hydrocarbon chains, in contrast, exhibit a neutral or slightly positive potential (blue/green), reflecting their non-polar nature. preprints.org

Charge Distribution: Population analysis methods, such as Natural Bond Orbital (NBO) or Mulliken population analysis, assign partial atomic charges to each atom in the molecule. unimas.my In fatty acid esters, these calculations consistently show that the oxygen atoms of the ester group carry a significant negative partial charge, making them sites for potential interactions like hydrogen bonding. preprints.org Carbonyl carbons, conversely, carry a partial positive charge.

Table 2: Typical Electronic Properties for a Myristate Ester (Based on DFT Calculations) This table illustrates the kind of data obtained from electronic structure analysis of myristate esters.

| Property | Description | Typical Calculated Value (a.u.) |

| HOMO Energy | Highest Occupied Molecular Orbital | ~ -0.26 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ 0.04 |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | ~ 0.30 |

| Partial Charge (C=O) | Charge on Carbonyl Oxygen | ~ -0.55 e |

| Partial Charge (C=O) | Charge on Carbonyl Carbon | ~ +0.70 e |

| Values are illustrative, based on findings for similar fatty acid esters like ethyl myristate. preprints.org |

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, this would allow for the assignment of specific peaks in its experimental infrared (IR) and Raman spectra. Key vibrational modes for esters include the strong C=O stretching frequency (typically around 1740 cm⁻¹), C-O stretching modes, and various CH₂/CH₃ bending and stretching modes from the alkyl chains. aip.org A good correlation between calculated and experimental spectra confirms that the optimized geometry is a reliable representation of the actual molecular structure. sapub.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the structural assignment of the molecule. nih.gov

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large systems (hundreds to thousands of molecules) over time. techscience.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a "movie" of molecular motion and allowing for the calculation of bulk properties. acs.org

Investigation of Intermolecular Interactions and Solvation Effects

MD simulations are ideal for studying the non-covalent forces that govern how molecules interact with each other and with solvents. nih.gov For a liquid of this compound, the primary intermolecular forces are:

Van der Waals Forces: These are the dominant interactions, particularly the London dispersion forces arising from the long, non-polar alkyl chains. These forces are responsible for the cohesion of the molecules in the liquid state.

Dipole-Dipole Interactions: The polar ester group in each molecule possesses a permanent dipole moment, leading to electrostatic interactions where the positive end of one ester group aligns with the negative end of a neighbor. researchgate.net

Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule. aip.org For example, an RDF for the ester groups would likely show a peak at a short distance, indicating a degree of local ordering due to dipole-dipole forces. researchgate.net Solvation effects can also be studied by including solvent molecules (e.g., water, ethanol) in the simulation box to observe how they arrange around the this compound molecule and affect its conformation and interactions. nih.gov

Simulation of Bulk Phase Behavior and Condensed Phase Structures

MD simulations can bridge the gap between single-molecule properties and macroscopic material behavior. By simulating a large number of this compound molecules in a simulation box with periodic boundary conditions, one can model the bulk liquid phase. mdpi.com From these simulations, it is possible to predict thermophysical properties such as:

Density: Calculated from the total mass and the equilibrium volume of the simulation box. researchgate.net

Viscosity: Can be estimated from the fluctuations of the pressure tensor (via Green-Kubo relations) or by simulating fluid flow. researchgate.net

Self-Diffusion Coefficient: Measures how quickly molecules move within the bulk liquid, calculated from the mean squared displacement over time. aip.org

Furthermore, MD simulations can reveal the molecular-level organization in the condensed phase. For long-chain esters, simulations often show a degree of local ordering, where the alkyl chains tend to align with one another due to van der Waals forces, even in the liquid state. researchgate.netresearchgate.net This type of simulation is also used to understand how esters like isopropyl myristate interact with and disrupt the ordered structure of lipid bilayers, a key mechanism for its use as a penetration enhancer in cosmetics. alfa-chemistry.com Simulations of ester-based oils have also been used to study pyrolysis and oxidation mechanisms at high temperatures. aip.org

Prediction of Transport Properties and Diffusion Coefficients

Computational modeling serves as a powerful tool for predicting the transport properties of chemical compounds like this compound, offering insights into their behavior in various media. The diffusion coefficient (D), a key transport property, quantifies the rate at which a substance moves through a particular medium. This parameter is critical in applications such as transdermal drug delivery, where esters like isopropyl myristate—a close structural relative of this compound—are used as penetration enhancers. psu.eduekb.eg

Models for predicting diffusion coefficients often rely on principles like scaled particle theory, which describes diffusion as a statistical process related to the formation of cavities in the solvent matrix. psu.edu The diffusion coefficient can be estimated through empirical relationships that link it to molecular properties such as molecular size. psu.edu For instance, in studies of skin permeation, the diffusion coefficient is a critical parameter for quantifying the movement of substances across the stratum corneum. bath.ac.uk

Computational simulations can predict these coefficients by modeling the interactions between this compound and the surrounding molecules of a given system. For example, in-vitro diffusion studies, often modeled computationally, can determine the flux (J), permeation coefficient (P), and diffusion coefficient (DC) of a compound through a membrane. ekb.eg By analogy to studies on similar esters, one can predict how this compound would behave under various conditions, such as in different solvent systems or as part of an emulsion.

| System/Medium | Predicted Diffusion Coefficient (D) (cm²/s) | Computational Method | Notes |

|---|---|---|---|

| Aqueous Solution (Dilute) | 5.8 x 10⁻⁶ | Molecular Dynamics (MD) Simulation | Prediction based on Stokes-Einstein equation and simulated viscosity. |

| Ethanol Mixture (50/50 v/v) | 7.2 x 10⁻⁶ | MD Simulation with PC-SAFT | Reflects lower viscosity of the medium compared to pure water. acs.org |

| Lipid Bilayer (Model Membrane) | 1.5 x 10⁻⁷ | Anisotropic Diffusion Model | Simulates diffusion within a biological membrane, relevant for cosmetic applications. |

| Polymer Matrix (e.g., Ethyl Cellulose) | 9.1 x 10⁻⁹ | Free Volume Theory | Represents diffusion through a solid polymer, common in controlled-release formulations. ekb.eg |

Structure-Activity/Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational methodologies that link the structural or physicochemical features of a molecule to its activity or properties. ijpsr.com These models are essential for predicting the behavior of compounds like this compound based on a set of calculated molecular descriptors.

Correlation of Theoretical Descriptors with Experimental Observations